molecular formula C9H14ClN3 B1486011 4-(3-Piperidinyl)pyrimidine hydrochloride CAS No. 2204562-12-7

4-(3-Piperidinyl)pyrimidine hydrochloride

Cat. No.: B1486011
CAS No.: 2204562-12-7
M. Wt: 199.68 g/mol
InChI Key: ZQKIALGJBQPQTL-UHFFFAOYSA-N
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Description

4-(3-Piperidinyl)pyrimidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are known for their diverse biological and pharmaceutical applications

Biochemical Analysis

Biochemical Properties

4-(3-Piperidinyl)pyrimidine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity and protein interactions. It has been observed to interact with several key enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism . The compound’s interaction with these enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s catalytic function. Additionally, this compound has been shown to interact with various receptors and ion channels, influencing cellular signaling pathways and physiological responses .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, for instance, this compound has demonstrated antiproliferative and pro-apoptotic effects, likely through the inhibition of key signaling pathways such as the PI3K/Akt and MAPK pathways . Furthermore, this compound can modulate gene expression by influencing transcription factors and epigenetic regulators, thereby altering cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a combination of direct binding interactions and modulation of enzyme activity. The compound can bind to specific sites on enzymes and receptors, leading to conformational changes that either enhance or inhibit their activity . For example, its interaction with cytochrome P450 enzymes involves the formation of a stable complex that can either block or facilitate the enzyme’s catalytic cycle . Additionally, this compound can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time due to factors such as stability, degradation, and cellular adaptation. Studies have shown that the compound remains stable under standard storage conditions but may degrade under extreme pH or temperature . Over prolonged exposure, cells may develop adaptive responses, such as upregulation of detoxifying enzymes or changes in receptor expression, which can alter the compound’s efficacy and toxicity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different concentrations. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, toxic effects such as hepatotoxicity, nephrotoxicity, and neurotoxicity have been reported . These adverse effects are often associated with the compound’s interaction with off-target proteins and disruption of normal cellular functions .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites that can be further conjugated and excreted from the body . The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s uptake, efflux, and intracellular localization, which can impact its bioavailability and therapeutic potential . Additionally, the compound’s distribution can be influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can affect the compound’s interaction with its molecular targets and its overall efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Piperidinyl)pyrimidine hydrochloride typically involves the reaction of piperidine with pyrimidine derivatives under specific conditions. One common method is the nucleophilic substitution reaction, where piperidine acts as a nucleophile attacking the pyrimidine ring. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process involves large reactors and controlled conditions to ensure the purity and yield of the compound. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Piperidinyl)pyrimidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophiles such as amines or alcohols can substitute the pyrimidine ring.

Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation can produce pyrimidinedione derivatives, while reduction can lead to the formation of piperidine derivatives.

Scientific Research Applications

4-(3-Piperidinyl)pyrimidine hydrochloride has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

  • Medicine: It has been investigated for its pharmacological properties, such as its potential use as a therapeutic agent in treating various diseases.

  • Industry: It is utilized in the development of new materials and chemicals with specific properties.

Comparison with Similar Compounds

4-(3-Piperidinyl)pyrimidine hydrochloride is compared with other similar compounds to highlight its uniqueness:

  • Piperidine Derivatives: These compounds share the piperidine ring but differ in their substituents and functional groups.

  • Pyrimidine Derivatives: These compounds have the pyrimidine ring but may have different substituents or additional functional groups.

  • Other Piperidine-Pyrimidine Compounds: These compounds combine elements of both piperidine and pyrimidine, but their structures and properties can vary significantly.

Properties

IUPAC Name

4-piperidin-3-ylpyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.ClH/c1-2-8(6-10-4-1)9-3-5-11-7-12-9;/h3,5,7-8,10H,1-2,4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKIALGJBQPQTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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